molecular formula C3H8O2S B048393 3-Mercapto-1,2-propanediol CAS No. 96-27-5

3-Mercapto-1,2-propanediol

Cat. No. B048393
CAS RN: 96-27-5
M. Wt: 108.16 g/mol
InChI Key: PJUIMOJAAPLTRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-mercapto-1,2-propanediol and its derivatives involves reactions with various metal complexes. A study by Shakir, Kumar, and Varkey (1992) detailed the reaction of 3-mercapto-1,2-propanediol with cobalt, copper, and silver to yield dimeric species, highlighting its role as a bidentate ligand in forming bridged dimeric complexes (Shakir, Kumar, & Varkey, 1992).

Molecular Structure Analysis

The molecular structure of 3-mercapto-1,2-propanediol allows for the formation of polynuclear and polymeric complexes with various metals. For instance, its interaction with Zn(II) and Pb(II) has been calorimetrically studied to determine the thermodynamic parameters of these complex formations, indicating its significant chelating ability and impact on the stability of metal complexes (Brabander, Herman, & Poucke, 1974).

Chemical Reactions and Properties

3-Mercapto-1,2-propanediol undergoes various chemical reactions, forming complexes with metals and acting as a precursor for synthesizing S-dialkylarsino derivatives. The reaction with phosphorus pentasulphide, for instance, leads to the formation of 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, showcasing its reactivity and potential in synthesizing phosphorus-containing compounds (Chauhan, Bhasin, Srivastava, & Mehrotra, 1983).

Physical Properties Analysis

The physical properties of 3-mercapto-1,2-propanediol, such as its polarographic behavior, have been studied to understand its electrochemical characteristics. Research has demonstrated its behavior at the dropping mercury electrode (d.m.e.), providing insights into its electrochemical applications and interactions with other molecules (Saxena & Singh, 1969).

Chemical Properties Analysis

The chemical properties of 3-mercapto-1,2-propanediol enable the formation of thiol esters and participate in various organic reactions. Its selective S-acylation by fatty acids highlights its utility in studying lipase activity and providing a methodology for synthesizing specific thiol esters valuable in biochemical assays (Sonnet & Moore, 1989).

Safety And Hazards

3-Mercapto-1,2-propanediol is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Skin Irrit. 2, and Skin Sens. 1B .

properties

IUPAC Name

3-sulfanylpropane-1,2-diol
Source PubChem
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InChI

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUIMOJAAPLTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S
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DSSTOX Substance ID

DTXSID5046512
Record name 1-Thioglycerol
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Molecular Weight

108.16 g/mol
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Physical Description

Liquid, Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline]
Record name 1,2-Propanediol, 3-mercapto-
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Boiling Point

118 °C @ 5 MM HG
Record name THIOGLYCEROL
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Solubility

SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL; INSOL IN ETHER, VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE
Record name THIOGLYCEROL
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Density

1.295
Record name THIOGLYCEROL
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Product Name

3-Mercapto-1,2-propanediol

Color/Form

YELLOWISH, VERY VISCOUS LIQUID, COLORLESS OR PALE YELLOW

CAS RN

96-27-5
Record name Thioglycerol
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Record name Monothioglycerol [NF]
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Record name 3-mercaptopropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
788
Citations
P Tengvall, A Askendal, L Ingemar - Biomaterials, 1996 - Elsevier
Thiol-modified surfaces are chemically well defined and suited for surface biological model experiments and biomaterials research. 3-Mercapto-1,2-propanediol (mercaptoglycerol, MG)…
Number of citations: 57 www.sciencedirect.com
D Li, J Li - Chemical physics letters, 2003 - Elsevier
Monolayer protected gold nanoparticles (MPCs) are the focus of recent research for their stability and are deemed as the building blocks of bottom-up strategies. In this Letter, 3-…
Number of citations: 28 www.sciencedirect.com
S Kanagaraja, S Alaeddine, C Eriksson… - … Research: An Official …, 1999 - Wiley Online Library
Monolayers of glutathione (GSH) and 3‐mercapto‐1,2‐propanediol (MG) on gold were tested for their bioreactivity by assessing the degree of inflammatory reaction as manifested by …
Number of citations: 24 onlinelibrary.wiley.com
Y Lee, J Park, Y Jun, D Kim, JJ Lee, YC Kim, SG Oh - Synthetic metals, 2008 - Elsevier
PANI/Ag composite particles were prepared through two-step reaction process comprising the reduction of the PANI backbone by the substitution of 3-mercapto-1,2-propanediol (MPD) …
Number of citations: 18 www.sciencedirect.com
PE Sonnet, GG Moore - Lipids, 1989 - Springer
2-Mercaptoethanol and 3-mercapto-1,2-propanediol are selectively S-acylated by fatty acids with dicyclohexylcarbodiimide (DCC) catalyzed by 4-dimethylaminopyridine. Since reaction …
Number of citations: 10 link.springer.com
HF De Brabander, LC Van Poucke - Journal of Coordination …, 1974 - Taylor & Francis
The complex formation between Cd(II) and 2-mercaptoethanol (MEL) and 3-mercapto-1, 2-propanediol (MPD) was studied by a pH-method at 25C and in 0.5 M KNO 3 . The best …
Number of citations: 33 www.tandfonline.com
M Shakir, D Kumar, SP Varkey - Polyhedron, 1992 - Elsevier
Reaction of 3-mercapto-1,2-propanediol and its 1-methoxy and 1-ethoxy derivatives, HSCH 2 CH(OH)CH 2 OR′(R′= H, CH 3 , C 2 H 5 ) [RSH, R = CH 2 CH(OH)CH 2 OR′], with [M(…
Number of citations: 22 www.sciencedirect.com
RS Saxena, P Singh - Zeitschrift für Naturforschung B, 1969 - degruyter.com
The polarographic behaviour of 3-mercapto-1, 2-propanediol (TSH) at the dme has been investigated in presence of 0.1 M NaClO 4 and 0.001% Triton X-100 with respect to the effects …
Number of citations: 7 www.degruyter.com
HF De Brabander, LC Van Poucke, Z Eeckhaut - Inorganica Chimica Acta, 1972 - Elsevier
The complexes between nickel(II) and 2-mercaptoethanol(MEL) and 3-mercapto-1,2-propanediol(MPD) were studied in aqueous solution by a pH-metrical method, at 25C and in 0.5 M …
Number of citations: 9 www.sciencedirect.com
HF De Brabander, JJ Tombeux… - Journal of Coordination …, 1974 - Taylor & Francis
The complex formation between Pb(II) and 2-mercaptoethanol (MEL) and 3-mercapto-1,2-propanediol (MPD) was studied by a pH-metrical method at 25C and in 0.5 M KNO 3 . The …
Number of citations: 9 www.tandfonline.com

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